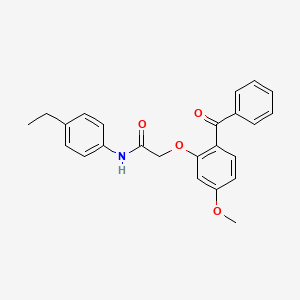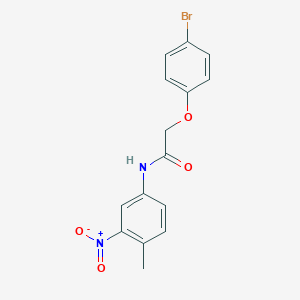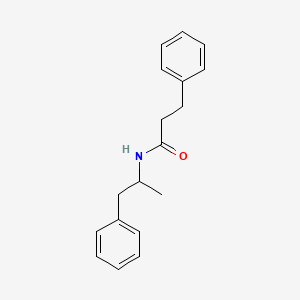
4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate
Overview
Description
4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate, also known as MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival. In addition, 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells.
Biochemical and Physiological Effects
4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has also been found to have anti-inflammatory and anti-oxidant properties. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate in lab experiments is its specificity and potency. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to have a high degree of selectivity for its target enzymes and signaling pathways, which makes it an ideal tool for studying the role of these pathways in various biological processes. However, one of the limitations of using 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate in lab experiments is its potential toxicity. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate. One area of research is the development of more potent and selective analogs of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of research is the investigation of the role of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate in other biological processes, such as angiogenesis and neuroprotection. Finally, the development of new methods for the synthesis and purification of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate may also lead to new applications for this compound in scientific research.
Scientific Research Applications
4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell growth and survival.
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methyl 2-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c28-24(20-6-2-1-3-7-20)26-23-9-5-4-8-22(23)25(29)33-18-19-10-12-21(13-11-19)34(30,31)27-14-16-32-17-15-27/h1-13H,14-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXCHNTUZZBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}phenyl)sulfonyl]morpholine](/img/structure/B3532109.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3532116.png)
![4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3532124.png)
![N-(2,3-dimethylphenyl)-2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3532130.png)
![7-[(4-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3532135.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B3532138.png)
![ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate](/img/structure/B3532166.png)
![5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3532168.png)
![4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3532183.png)
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3532187.png)

![2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3532200.png)

